Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-
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Overview
Description
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O. It is a cyclopentanol derivative where the cyclopentanol ring is substituted with a 4-(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 4-(trifluoromethyl)phenylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- often involves the catalytic hydrogenation of 4-(trifluoromethyl)phenylcyclopentanone. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, and amines for amination reactions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)phenylcyclopentanone.
Reduction: 4-(trifluoromethyl)phenylcyclopentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog without the trifluoromethylphenyl group.
4-(trifluoromethyl)phenol: Lacks the cyclopentanol moiety.
1-Phenylcyclopentanol: Similar structure but without the trifluoromethyl group.
Uniqueness
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the cyclopentanol and 4-(trifluoromethyl)phenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
29480-11-3 |
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Molecular Formula |
C12H13F3O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6,16H,1-2,7-8H2 |
InChI Key |
PNUHOQHXYDUPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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